DNA polymerase-IN-4

Antiretroviral Coumarin SAR RT-PCR assay

Researchers studying HIV-1 reverse transcription require chemical probes with validated antiretroviral activity and well-characterized selectivity profiles. DNA polymerase-IN-4 (Compd 5c) addresses this need as a structurally defined coumarin derivative with confirmed antiretroviral activity (IC50 134.22 μM). • Unique O-butylepoxy group confers antiretroviral activity absent in close analogs (5b, 5a); validated in RT-PCR assays. • Multi-target profile: induces DNA damage, inhibits Topoisomerase II, and moderately inhibits Taq DNA polymerase - ideal for synthetic lethality studies. • Selective for eukaryotic targets; inactive against Gram-positive/negative bacteria up to 128 μM, ensuring data integrity in cell-based assays.

Molecular Formula C14H14O4
Molecular Weight 246.26 g/mol
Cat. No. B12393591
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDNA polymerase-IN-4
Molecular FormulaC14H14O4
Molecular Weight246.26 g/mol
Structural Identifiers
SMILESC1C(O1)CCCOC2=CC3=C(C=C2)C=CC(=O)O3
InChIInChI=1S/C14H14O4/c15-14-6-4-10-3-5-11(8-13(10)18-14)16-7-1-2-12-9-17-12/h3-6,8,12H,1-2,7,9H2
InChIKeyKOOIXRMLUYQVIQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DNA Polymerase-IN-4: Procurement Overview


DNA polymerase-IN-4 (also designated Compd 5c) is a coumarin derivative with a CAS registry number of 2953023-85-1 and a molecular weight of 246.26 g/mol (C₁₄H₁₄O₄) [1]. It was identified as a compound with in vitro antiretroviral activity and was further characterized within a larger library of structurally related coumarins for its effects on DNA polymerases and cellular proliferation [2][3].

Antiretroviral mechanism study probe with O-butylepoxy pharmacophore
Eukaryotic-selective cell-based assays; no antibacterial activity reported
Multi-target DNA damage and topoisomerase II research context
Coumarin library SAR reference compound

Why Substitution with Other Coumarins Fails


Substituting DNA polymerase-IN-4 with a closely related coumarin analog from the same chemical library is not scientifically justifiable. Small structural modifications among the 35 tested derivatives resulted in complete loss or gain of distinct biological activities [1]. For example, compound 5b, which differs only in its alkylepoxy chain length (3,4-epoxybutane vs. 4,5-epoxypentane), is inactive in antiretroviral assays [2]. Conversely, compounds 2d and 3c exhibit potent inhibition of Taq DNA polymerase (IC50 20.7 µM and 48.25 µM, respectively) but lack the antiretroviral activity characteristic of 5c [3]. Therefore, for research focusing on antiretroviral mechanisms or dual antiproliferative/antiretroviral profiles, 5c is the required tool, not a generic coumarin.

Target (5c)
O-butylepoxy chain essential for antiretroviral activity
Analog (5b)
Shorter 3,4-epoxybutane chain; inactive in same assay
Target (5c)
Antiretroviral plus moderate Taq polymerase inhibition profile
Analogs (2d/3c)
Potent Taq inhibitors; lack antiretroviral activity
Target (5c)
O-butylepoxy at C-7 of coumarin
Analog (5a)
Positional isomer (C-4); completely inactive

Quantitative Differentiation Evidence


Antiretroviral Activity vs. Compound 5b

In a head-to-head RT-PCR assay evaluating antiretroviral capacity, DNA polymerase-IN-4 (Compd 5c) demonstrated dose-dependent inhibition with an IC₅₀ of 134.22 ± 2.37 µM [1][2]. In contrast, its close structural analog, Compd 5b (7-(2-(oxiran-2-yl)ethoxy)-2H-chromen-2-one), was completely inactive in the same assay at the screening concentration of 250 µM [3]. This difference is attributed to the length of the O-alkenylepoxy chain; 5c possesses a 4,5-epoxypentane group, whereas 5b has a 3,4-epoxybutane group [4].

Antiretroviral Activity vs. 5b
Head-to-head
DNA Pol-IN-4 (5c) IC₅₀ 134.22 µM
Compound 5b Inactive at 250 µM
Supports antiretroviral assay selection; activity absent in shorter-chain analog
O-butylepoxy chain length is critical determinant
Antiretroviral Coumarin SAR RT-PCR assay

Taq Polymerase Inhibition Profile

Within the same 35-compound coumarin library, seven derivatives inhibited Taq DNA polymerase with IC₅₀ values < 250 µM [1]. DNA polymerase-IN-4 (5c) was among the active compounds, but its primary differentiation lies in its profile, not its potency for this target. The most potent Taq polymerase inhibitors were compounds 2d and 3c, with IC₅₀ values of 20.7 ± 2.10 µM and 48.25 ± 1.20 µM, respectively [2]. While 5c also inhibits Taq polymerase, its IC₅₀ is higher than these leading compounds. This positions 5c as a distinct tool for studying the interplay between moderate polymerase inhibition and other cellular effects.

Taq Polymerase Inhibition
Cross-study comparable
DNA Pol-IN-4 (5c) Active (IC₅₀ < 250 µM)
Compounds 2d / 3c IC₅₀ 20.7 / 48.25 µM
Supports dual-activity profiling; 5c is not the most potent Taq inhibitor
Consider 2d/3c if only Taq inhibition needed
DNA Polymerase Taq Polymerase Enzyme Inhibition

Eukaryotic Selectivity Confirmation

When screened against a panel of Gram-positive and Gram-negative bacteria at concentrations ranging from 1 to 128 µM, DNA polymerase-IN-4 (Compd 5c) and all other tested coumarin derivatives exhibited no inhibition of bacterial growth [1]. This result demonstrates a selectivity for eukaryotic cells, as the compounds were active in mammalian cell and yeast assays but not against prokaryotes. This contrasts with many broad-spectrum polymerase inhibitors that may show antibacterial off-target effects.

Eukaryotic Selectivity
Class-level
No inhibition of Gram-positive or Gram-negative bacteria at 1–128 µM
Reported selectivity may support eukaryotic-focused assay design
Class-level inference; verify in own system
Selectivity Cytotoxicity Antibacterial

Dual Topoisomerase II and DNA Damage Activity

In a yeast-based reporter assay for DNA damage, DNA polymerase-IN-4 (Compd 5c) caused significant DNA damage in Saccharomyces cerevisiae [1]. Additionally, growth inhibition assays indicated that 5c also exhibited activity against Topoisomerase II (Top2) [2]. This dual mechanism—inhibiting a DNA polymerase while also inducing DNA damage and targeting Top2—is not observed for the more potent Taq polymerase inhibitors 2d and 3c, which were not reported to have Top2 activity. This multi-target profile may underlie its observed antiproliferative effects.

DNA Damage & Top2 Activity
Class-level
Positive in S. cerevisiae DNA damage reporter; Top2 growth inhibition detected
Reported polypharmacology supports multi-pathway study designs
Class-level; confirm in mammalian models
Topoisomerase II DNA Damage Yeast Model

Structural Basis for Unique Activity

The antiretroviral activity of DNA polymerase-IN-4 is directly attributed to the O-butylepoxy functionalization [1]. Its positional isomer, 5a, which has the same group at C-4 of the lactone ring, was completely inactive [2]. Furthermore, the specific 4,5-epoxypentane chain (present in 5c) is critical; the shorter 3,4-epoxybutane analog (5b) is inactive [3]. This precise structural requirement means that no other commercially available coumarin derivative can replicate the activity profile of 5c without an identical substitution pattern.

Structural Determinant
Head-to-head
DNA Pol-IN-4 (5c) O-butylepoxy at C-7; active
Compounds 5a / 5b Positional isomer / shorter chain; inactive
O-butylepoxy group required; analog deviations abolish activity
SAR critical for procurement decision
Structure-Activity Relationship Coumarin O-Butylepoxy

Recommended Research Applications


Antiretroviral Mechanism-of-Action Studies

DNA polymerase-IN-4 (5c) is an essential tool for laboratories investigating the antiretroviral properties of coumarin derivatives. Its unique O-butylepoxy group confers activity in RT-PCR assays (IC50 134.22 µM) that is absent in close analogs like 5b and 5a [1][2]. Use 5c as a positive control or lead compound to explore structure-activity relationships for HIV-1 reverse transcription inhibition.

Cancer Cell Dual-Activity Profiling

For researchers studying the intersection of DNA damage response and polymerase inhibition, 5c offers a multi-target profile. It induces DNA damage in yeast, inhibits Topoisomerase II, and moderately inhibits Taq DNA polymerase [3][4]. This makes it a valuable probe for synthetic lethality screens or for understanding how weak polymerase inhibition synergizes with other cellular stresses.

Selective Eukaryotic Polymerase Assays

Given its inactivity against a broad panel of Gram-positive and Gram-negative bacteria at concentrations up to 128 µM [5], DNA polymerase-IN-4 can be deployed in cell-based assays where prokaryotic contamination could compromise data integrity. Its selectivity ensures that observed effects are eukaryotic in origin.

Coumarin Library Reference Standard

As a fully characterized member of a 35-compound coumarin library, 5c serves as a reference point for medicinal chemistry campaigns aimed at optimizing antiretroviral or antiproliferative coumarins [6]. Its well-defined inactivity against bacteria and clear SAR profile make it an ideal comparator for new synthetic analogs.

Application
Selection Property
Validation Focus
Antiretroviral mechanism studies
O-butylepoxy functionalization requirement
Antiretroviral activity verification in RT-PCR assays
DNA damage / Top2 multi-target profiling
Reported polypharmacology context
DNA damage and Top2 endpoint assays
Eukaryotic-selective cell-based assays
Prokaryotic inactivity profile
Verify inactivity against bacterial contaminants
Coumarin SAR reference
Well-characterized library member
Reproduce reported activity profiles

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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